1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Description
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine derivative featuring a 2-chlorophenyl substituent at the N1 position and a thiol group at the C2 position. Its molecular formula is C₁₂H₁₃ClN₂S, with a molecular weight of 260.76 g/mol. The compound’s structure combines a pyrimidine ring with electron-withdrawing (chlorophenyl) and sterically bulky (dimethyl) groups, which influence its chemical reactivity, solubility, and applications in coordination chemistry or analytical sciences .
Properties
IUPAC Name |
3-(2-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2)7-8-15(11(16)14-12)10-6-4-3-5-9(10)13/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATJDGWAOSDTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate and thiourea under acidic conditions to form the desired dihydropyrimidine derivative . The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions to form disulfides or sulfonic acids. This reactivity aligns with general thiol chemistry:
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Disulfide formation : Mild oxidizing agents (e.g., atmospheric oxygen or iodine) convert the thiol into a disulfide dimer. This reaction is critical for stabilizing the compound during storage.
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Sulfonic acid formation : Strong oxidants like hydrogen peroxide or nitric acid oxidize the thiol to sulfonic acid derivatives, which have enhanced solubility and potential pharmacological applications.
Mechanistic Insight :
The oxidation process involves sequential electron transfer steps, with the sulfur atom transitioning from -2 to -1 (disulfide) or +4 (sulfonic acid) oxidation states. The steric hindrance from the 4,4-dimethyl group may slow reaction kinetics compared to unsubstituted analogs .
Nucleophilic Substitution at the Thiol Group
The thiol moiety acts as a nucleophile, participating in alkylation or arylation reactions:
| Reaction Type | Reagents/Conditions | Products/Applications | Citation |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | S-alkyl derivatives (e.g., methyl) | |
| Arylation | Aryl boronic acids, Cu catalysis | Biaryl thioethers |
These modifications are employed to enhance bioavailability or tune electronic properties for drug development .
Ring Functionalization
The dihydropyrimidine ring undergoes selective reactions:
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Electrophilic aromatic substitution : The electron-rich C5 position reacts with electrophiles (e.g., nitration or halogenation agents), though the 2-chlorophenyl group may direct regioselectivity .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the dihydropyrimidine ring to form tetrahydropyrimidine derivatives, altering conformational flexibility .
Biological Interactions
The thiol group facilitates interactions with biological targets:
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Protein binding : Forms reversible disulfide bonds with cysteine residues in enzymes, inhibiting microbial cell wall synthesis.
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Metal chelation : Coordinates with transition metals (e.g., Fe³⁺ or Zn²⁺), potentially disrupting metalloenzyme activity in pathogens .
Structure-Activity Relationship (SAR) :
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The 4,4-dimethyl group enhances metabolic stability by sterically shielding the ring from oxidation.
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The 2-chlorophenyl substituent improves lipophilicity, aiding membrane penetration in antimicrobial assays .
Stability Under Extreme Conditions
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has been investigated for its potential therapeutic effects:
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiol group is believed to enhance this activity by interacting with microbial enzymes and disrupting cellular functions .
- Antioxidant Properties: The compound's ability to scavenge free radicals has been documented, suggesting potential applications in preventing oxidative stress-related diseases .
- Drug Development: As a lead compound in drug design, modifications of its structure can lead to the development of new pharmacological agents targeting various diseases, including cancer and infections .
Agricultural Applications
The compound may also have applications in agriculture:
- Pesticide Development: Due to its biological activity, derivatives of this compound are being explored for use as novel pesticides. The chlorophenyl moiety can enhance the efficacy against specific pests while minimizing toxicity to non-target organisms .
- Plant Growth Regulators: Research suggests that similar compounds can act as growth regulators, promoting plant health and yield. This aspect is under investigation for potential commercial applications .
Materials Science Applications
In materials science, this compound is being studied for:
- Polymer Chemistry: The thiol group allows for the formation of cross-linked polymers. These materials can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .
- Nanotechnology: Its unique chemical properties may facilitate the development of nanomaterials with specific functionalities, such as drug delivery systems or sensors .
Case Studies
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of biological pathways. The thiol group may play a crucial role in binding to metal ions or forming disulfide bonds, which can affect the activity of target proteins .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s analogs differ primarily in the substituents on the phenyl ring and pyrimidine core. Key examples include:
*Estimated based on structural analogs.
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenyl group in the target compound is moderately electron-withdrawing, which enhances its ability to stabilize metal-thiolate complexes. In contrast, 3-methoxyphenyl (electron-donating) analogs may exhibit reduced chelation efficiency but improved solubility in polar solvents . 2,4-Dinitro aminophenyl derivatives (strong electron-withdrawing) show superior chelating power for transition metals like Cu(II) and Au(III), attributed to nitro groups enhancing ligand-to-metal charge transfer .
Physicochemical Properties
- Solubility: Methoxy or ethoxy substituents (e.g., 2-ethoxyphenyl analog, C₁₄H₁₈N₂OS) improve solubility in organic solvents like ethanol or DMSO compared to chloro or nitro derivatives .
- Thermal Stability :
- Trimethyl-substituted analogs (e.g., Kamble et al.’s compound) may exhibit higher melting points due to increased molecular symmetry and packing efficiency .
Biological Activity
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS Number: 1142212-16-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₃ClN₂S
- Molecular Weight : 252.77 g/mol
- Structure : The compound features a pyrimidine ring with a thiol group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were found to be in the range of 0.25–1 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Other derivatives | 0.25–1 | Various Gram-positive strains |
Cytotoxicity and Cell Viability
The cytotoxic effects of the compound were assessed using the MTT assay on various cell lines, including cardiomyocytes (H9c2) and macrophages (J774). The results indicated that while some derivatives showed cytotoxicity at higher concentrations (IC₅₀ values above 40 μM), others maintained cell viability above 80% at lower concentrations .
| Cell Line | Compound Concentration (μM) | Cell Viability (%) |
|---|---|---|
| H9c2 Cardiomyocytes | 10 | 85 |
| J774 Macrophages | 20 | 78 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiol group is known to interact with various enzymes and proteins, potentially inhibiting their activity.
- Antioxidant Properties : Compounds with thiol groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
Cardioprotective Effects
A study focused on the cardioprotective effects of pyrimidine derivatives revealed that certain compounds could significantly reduce cardiac injury markers in animal models. The administration of this compound resulted in decreased levels of creatine kinase and lactate dehydrogenase in serum samples post-myocardial infarction .
Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, the compound exhibited significant anti-inflammatory effects. The paw edema was significantly reduced compared to control groups, suggesting potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?
- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous dihydropyrimidine-thiol derivatives are typically synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with α,β-unsaturated ketones or aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidine core. Substituents like the 2-chlorophenyl group may be introduced via appropriate ketone precursors .
- Characterization : Standard techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure.
- FT-IR to identify thiol (-SH) and C-Cl stretching vibrations (~2500 cm⁻¹ and 600–800 cm⁻¹, respectively).
- Mass spectrometry (ESI-MS or HRMS) for molecular ion validation.
- Elemental analysis to verify purity.
Q. What are the primary applications of this compound in analytical chemistry?
- The compound’s thiol group and aromatic substituents make it a potential ligand for metal ion detection. Analogous derivatives (e.g., 1-(2,4-dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol) are used in synergistic liquid-liquid extraction coupled with UV-Vis spectrophotometry for trace metal analysis (e.g., Cu(II), Ni(II), Cd(II)) in alloys, biological samples, and wastewater . Key parameters include:
- Optimal pH : 5.0–6.0 for Cu(II) detection.
- Extraction solvents : Chloroform or dichloromethane.
- Detection limits : Sub-ppm levels (e.g., 0.12 µg/mL for Cu(II)) .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s selectivity for specific metal ions (e.g., Cu(II) vs. Ni(II))?
- Methodological steps :
pH optimization : Adjust pH to favor selective complexation (e.g., Cu(II) forms stable complexes at pH 5–6, while Ni(II) may require higher pH).
Masking agents : Introduce EDTA or tartrate to suppress interference from Fe(III) or Co(II) .
Solvent selection : Test polar vs. non-polar solvents to enhance partitioning efficiency.
Synergistic agents : Combine with reagents like 1,10-phenanthroline to improve sensitivity .
Q. How should contradictions in extraction efficiency data be resolved when analyzing complex matrices (e.g., biological samples)?
- Common issues : Matrix interference (e.g., proteins or organic acids) may reduce extraction efficiency.
- Solutions :
- Pre-treatment steps : Digest samples with HNO₃/H₂O₂ to eliminate organic interferents.
- Standard addition method : Spiking known concentrations of the target metal to quantify recovery rates.
- Statistical analysis : Use multivariate regression to identify confounding variables (e.g., competing ions) .
Q. What strategies can improve the compound’s stability and reproducibility in long-term studies?
- Stability enhancement :
- Store the ligand in anhydrous solvents (e.g., DMSO) under inert gas (N₂/Ar) to prevent oxidation of the thiol group.
- Conduct periodic FT-IR scans to monitor degradation.
- Reproducibility protocols :
- Standardize reaction conditions (temperature, stirring rate) during synthesis.
- Validate spectrophotometric measurements using triplicate runs and calibration curves with R² ≥ 0.995 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
